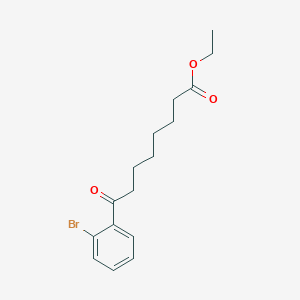

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an ester with a bromophenyl group. Esters are commonly used in a wide range of applications from plastics to pharmaceuticals due to their versatile chemical properties . The bromophenyl group is a common motif in medicinal chemistry, often used to increase the potency and selectivity of drug molecules .

Molecular Structure Analysis

The compound likely has a planar structure around the ester group, with the bromophenyl and octanoate groups extending out from this plane . The bromine atom may participate in halogen bonding, which could influence its interactions with other molecules .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The bromophenyl group could potentially undergo further electrophilic aromatic substitution reactions, or the carbon-bromine bond could be broken via nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an ester, it would likely have a higher boiling point than the corresponding alcohol or carboxylic acid due to the polarity of the carbonyl group . The presence of the bromine atom could increase its density and molecular weight .Applications De Recherche Scientifique

1. Synthetic Applications in Radical Cyclisation

Ethyl 8-(2-bromophenyl)-8-oxooctanoate and its derivatives have been utilized as building blocks in radical cyclisation reactions, particularly for synthesizing tri- and tetra-cyclic heterocycles. This includes its use in alkylation of azoles, leading to the formation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

2. Involvement in Chemoenzymatic Synthesis

The compound plays a role in the chemoenzymatic synthesis of hydroxy-γ-decalactone. For instance, its reduction with immobilized baker's yeast has been reported, demonstrating high diastereoselectivity and enantioselectivity (Fadnavis et al., 1999).

3. Contribution to the Synthesis of Lactones and Lactams

Ethyl 8-(2-bromophenyl)-8-oxooctanoate derivatives are used as intermediates in the synthesis of lactones and lactams. These compounds have shown cytotoxicity against various leukemia cell lines, demonstrating potential in medicinal chemistry (Albrecht et al., 2010).

4. Role in Antifungal and Antimicrobial Studies

Derivatives of Ethyl 8-(2-bromophenyl)-8-oxooctanoate have exhibited promising in vitro antifungal activities. These findings indicate their potential as novel fungicides (Cvetković et al., 2019).

5. Application in Asymmetric Synthesis

The compound is involved in the asymmetric synthesis of key intermediates like epoxyoctanal, which are crucial in the production of biologically active molecules (Tsuboi et al., 1987).

6. Utility in the Synthesis of Novel Pyrazoline Derivatives

It has been used in the synthesis of novel pyrazoline derivatives, which are significant in inhibiting enzymes like human carbonic anhydrase and acetylcholinesterase (Turkan et al., 2019).

Orientations Futures

The study of esters and bromophenyl compounds is a rich field with many potential directions for future research. These could include the synthesis of new compounds, the development of more efficient or selective synthetic methods, or the discovery of new applications in fields like medicinal chemistry or materials science .

Propriétés

IUPAC Name |

ethyl 8-(2-bromophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTDTUAJIIESJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645540 |

Source

|

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

CAS RN |

898751-34-3 |

Source

|

| Record name | Ethyl 2-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)